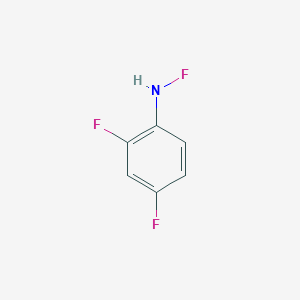

N-(2,4-Difluorophenyl)hypofluorous amide

Description

Structure

3D Structure

Properties

CAS No. |

204757-21-1 |

|---|---|

Molecular Formula |

C6H4F3N |

Molecular Weight |

147.10 g/mol |

IUPAC Name |

N,2,4-trifluoroaniline |

InChI |

InChI=1S/C6H4F3N/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H |

InChI Key |

TVHNERRLNLBFNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NF |

Origin of Product |

United States |

Synthetic Methodologies for N 2,4 Difluorophenyl Hypofluorous Amide

Precursor Synthesis and Functionalization of N-(2,4-Difluorophenyl)amine

The foundational step in the synthesis is the preparation of the N-(2,4-difluorophenyl)amine core, which serves as the scaffold for subsequent functionalization. This involves the synthesis of 2,4-difluoroaniline (B146603) and the subsequent introduction of an amide group.

Routes to 2,4-Difluoroaniline Derivatives

2,4-Difluoroaniline is a key intermediate, and its synthesis can be achieved through several established routes. One common industrial method starts from the readily available and inexpensive 1,2,4-trichlorobenzene. tandfonline.comtandfonline.com This process involves nitration to yield 2,4,5-trichloronitrobenzene, followed by a halogen exchange reaction (halex reaction) using a fluoride (B91410) source like potassium fluoride (KF) to produce 2,4-difluoro-5-chloronitrobenzene. tandfonline.comgoogle.com The final step is a selective catalytic hydrogenation to reduce the nitro group and remove the remaining chlorine atom, affording 2,4-difluoroaniline. tandfonline.comtandfonline.com

An alternative laboratory-scale synthesis involves the direct reduction of 2,4-difluoronitrobenzene. chemicalbook.com This reduction is typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com This method is efficient and provides the desired aniline (B41778) in high yield.

| Starting Material | Key Reagents | Intermediate(s) | Product | Typical Yield (%) |

| 1,2,4-Trichlorobenzene | 1. HNO₃/H₂SO₄ 2. KF 3. H₂, Pd/C | 2,4,5-Trichloronitrobenzene, 2,4-Difluoro-5-chloronitrobenzene | 2,4-Difluoroaniline | ~50 (overall) |

| 2,4-Difluoronitrobenzene | H₂, Pd/C, Methanol (B129727) | - | 2,4-Difluoroaniline | >90 |

Introduction of Amide Moiety Precursors

With 2,4-difluoroaniline in hand, the next stage is the introduction of an amide functional group. This is a standard transformation in organic synthesis, typically achieved by N-acylation. A common and efficient method is the reaction of 2,4-difluoroaniline with an acylating agent such as an acid chloride or an acid anhydride (B1165640). masterorganicchemistry.comwikipedia.org For instance, the reaction with acetyl chloride or acetic anhydride in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the generated HCl or acetic acid, respectively, yields N-(2,4-difluorophenyl)acetamide. prepchem.com

This N-aryl amide serves as a stable, functionalized precursor, ready for the more complex transformations required to form the hypofluorous amide moiety. The choice of the acyl group can be varied, but for the purpose of establishing the core structure, an acetyl group is a common and practical choice.

Formation of the Hypofluorous Amide Moiety: Challenges and Innovations

The conversion of the N-(2,4-difluorophenyl)amide precursor to the final target, N-(2,4-Difluorophenyl)hypofluorous amide, represents the most significant synthetic challenge. The N-O-F linkage is uncommon and inherently unstable, requiring specialized and carefully controlled reaction conditions. The proposed pathway involves the oxidation of the amide to an N-hydroxy amide (a hydroxamic acid derivative), followed by the introduction of the fluorine atom onto the oxygen.

Direct Fluorination Strategies

Direct fluorination of the N-H bond of an amide to form an N-F bond is a known process, often employing powerful electrophilic fluorinating agents. wikipedia.org However, the target molecule requires an N-O-F linkage, not a direct N-F bond. A hypothetical direct route might involve the fluorination of an N-(2,4-difluorophenyl)amide using a reagent that could deliver an "OF" group, but such reagents are not standard.

A more plausible, yet still challenging, direct strategy would be the fluorination of the corresponding N-hydroxy precursor, N-hydroxy-N-(2,4-difluorophenyl)acetamide. The O-H bond of the hydroxamic acid could potentially be a target for electrophilic fluorination. Reagents such as Selectfluor (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorine sources used to fluorinate a wide range of nucleophiles. alfa-chemistry.comnih.gov The reaction would involve the deprotonation of the hydroxamic acid's hydroxyl group to form an oxyanion, which would then act as the nucleophile attacking the electrophilic fluorine source.

| Substrate | Fluorinating Agent | Proposed Product | Key Challenge |

| N-hydroxy-N-(2,4-difluorophenyl)acetamide | Selectfluor or NFSI | N-(2,4-Difluorophenyl)hypofluorous acetamide | Selectivity for O-fluorination over other potential side reactions and stability of the product. |

Alternative Oxidative Routes to the O-F Bond

Given the challenges of direct fluorination, an alternative strategy focuses on first forming an N-O bond and then introducing the fluorine. This begins with the oxidation of the precursor, N-(2,4-difluorophenyl)acetamide, to form N-hydroxy-N-(2,4-difluorophenyl)acetamide. The synthesis of N-aryl hydroxamic acids can be achieved through various methods, including the reaction of acyl chlorides with N-arylhydroxylamines or via aryne insertion into N-alkoxy amides. acs.org More direct oxidative approaches, while less common for N-aryl amides, could be explored using modern oxidation systems. acs.org

Once the N-hydroxy amide is formed, the final and most critical step is the conversion of the N-OH group to the N-O-F group. This transformation is not well-precedented and represents a significant synthetic hurdle. A potential method could involve a modified Appel-type reaction. Typically used to convert alcohols to alkyl halides, a variation might use a fluoride source in combination with a phosphine (B1218219) and an oxidant. However, the reactivity of the hydroxamic acid moiety could lead to undesired side reactions.

A more promising approach remains the electrophilic fluorination of the N-hydroxy amide as described in the previous section, as this leverages the known reactivity of powerful N-F reagents. wikipedia.org

Optimization of Reaction Conditions for Selective Formation

The successful synthesis of this compound would heavily rely on the meticulous optimization of the final fluorination step. Key parameters to control include the choice of solvent, temperature, base, and the specific electrophilic fluorinating agent.

Solvent: Aprotic, non-nucleophilic solvents such as acetonitrile (B52724) or dichloromethane (B109758) would be necessary to avoid reaction with the highly electrophilic fluorinating agent and the potentially reactive product.

Base: A non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA), would be required to deprotonate the hydroxamic acid without competing in the fluorination reaction. The stoichiometry of the base would need to be carefully controlled.

Temperature: The reaction would likely need to be conducted at very low temperatures (e.g., -78 °C) to control the reactivity of the generated anion and to enhance the stability of the N-O-F product.

Fluorinating Agent: The reactivity of the N-F reagent is crucial. A less reactive agent might not effect the transformation, while a highly reactive one could lead to decomposition or side reactions. Comparing reagents like NFSI, Selectfluor, and N-fluoro-o-benzenedisulfonimide (NFOBS) would be essential to find the optimal balance of reactivity and selectivity. wikipedia.org

The isolation and characterization of the final product would also present a significant challenge due to its likely instability. Purification would likely require low-temperature chromatographic techniques, and characterization would necessitate analysis at low temperatures to prevent decomposition.

Purification and Isolation Techniques for Sensitive Compounds

The purification and isolation of sensitive compounds, such as this compound, require methodologies that mitigate decomposition while achieving high purity. The inherent reactivity of the N-F bond necessitates careful selection of techniques and experimental conditions. This section details common and specialized methods applicable to the purification of this and structurally related sensitive molecules.

Chromatographic Methods

Chromatography is a cornerstone of purification in organic synthesis, and several techniques are pertinent to the isolation of sensitive N-haloamides and fluorinated compounds.

Column Chromatography: This is a widely used technique for the purification of moderately stable N-haloamides. rsc.orgworktribe.comresearchgate.net The choice of stationary phase and eluent system is critical to prevent degradation of the analyte.

Stationary Phase: Silica (B1680970) gel is a common choice; however, its slightly acidic nature can be detrimental to highly sensitive compounds. In such cases, deactivated silica gel or alternative stationary phases like alumina (B75360) (neutral or basic) or fluorinated stationary phases ("fluorous" chromatography) can be employed. Some N-fluoroamides have been reported to be stable on silica. acs.org

Eluent System: A non-polar to moderately polar solvent system is typically used. The polarity is gradually increased to elute the compound of interest. Common eluents include mixtures of hexanes and ethyl acetate. The selection of solvents should consider the potential for reaction with the analyte.

Illustrative Data for Column Chromatography Parameters:

| Parameter | Typical Conditions for N-Haloamides |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) |

| Detection | UV light (if chromophore present), Staining (e.g., potassium permanganate) |

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. The use of a chiral stationary phase in HPLC has been effective for separating enantiomers of atropisomeric N-chloroamides. researchgate.net

Stationary Phase: C18 (reversed-phase) is common for many organic molecules. For fluorinated compounds, specialized fluorous stationary phases can offer enhanced separation.

Mobile Phase: Mixtures of acetonitrile and water or methanol and water are typical for reversed-phase HPLC.

Crystallization Techniques

Crystallization is a powerful purification method for solid compounds, often yielding material of very high purity. The success of this technique depends on the compound's solubility profile in different solvents. researchgate.net For fluorinated organic compounds, intermolecular interactions involving fluorine can influence crystal packing. researchgate.net

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amides, polar solvents like ethanol, acetone, or acetonitrile are often effective. researchgate.net

Procedure: The crude product is dissolved in a minimal amount of a hot solvent, and the solution is allowed to cool slowly. The formation of well-defined crystals is indicative of successful purification. Sometimes, a multi-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation) is necessary.

Co-crystallization: This technique involves crystallizing the target molecule with another molecule (a co-former) to form a new crystalline solid with a defined stoichiometry. This can be particularly useful for compounds that are difficult to crystallize on their own. mdpi.com

Table of Suitable Solvents for Crystallization of Amides:

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Ethanol | 78 | Polar | Good for many amides, but reactivity should be considered. |

| Acetonitrile | 82 | Polar | Often gives very good results for amide crystallization. researchgate.net |

| Dichloromethane | 40 | Moderately Polar | Can be used in combination with a non-polar solvent like hexane. |

| 1,4-Dioxane | 101 | Moderately Polar | A recommended solvent for amide recrystallization. researchgate.net |

Extraction Methods

Liquid-liquid extraction is a fundamental workup procedure used to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases.

Aqueous Workup: For N-haloamides that possess sufficient stability, a standard aqueous workup can be performed to remove water-soluble impurities. rsc.orgworktribe.com This typically involves dissolving the reaction mixture in an organic solvent and washing with water, brine, and sometimes a mild acidic or basic solution to remove specific impurities.

Fluorous Extraction: The unique properties of highly fluorinated compounds can be leveraged in "fluorous" chemistry. wikipedia.org A fluorous-tagged compound will preferentially dissolve in a fluorous solvent, allowing for its separation from non-fluorinated impurities in a standard organic solvent. While this compound is not heavily fluorinated, this principle is important in the broader context of organofluorine chemistry.

Handling of Sensitive Compounds

Given the potential instability of the N-F bond, certain precautions are necessary during purification and isolation.

Low-Temperature Operations: Performing chromatographic separations and extractions at reduced temperatures can significantly minimize decomposition. For instance, a dramatic increase in the yield of an addition reaction involving an N-bromoamide was observed when the temperature was lowered to -78°C. researchgate.net

Inert Atmosphere: While not always essential, handling highly sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation due to atmospheric oxygen or moisture.

Storage: Purified sensitive compounds are often stored at low temperatures (e.g., -18 °C) to ensure their long-term stability. rsc.orgworktribe.com

Mechanistic Investigations of N 2,4 Difluorophenyl Hypofluorous Amide Formation and Reactions

Detailed Reaction Pathways for Synthesis

The synthesis of N-fluoroamides typically involves the reaction of a corresponding amide with an electrophilic fluorinating agent. For N-(2,4-Difluorophenyl)hypofluorous amide, this would involve the fluorination of 2,4-difluorophenyl)amide. The mechanism of this transformation is a subject of ongoing discussion, with evidence pointing towards both SN2 and single-electron transfer (SET) pathways.

Thermodynamic Aspects: The stability of the N-F bond in N-fluoroamides is a critical factor. While thermodynamically unstable to some extent due to the high electronegativity of fluorine, many N-fluoroamides are kinetically stable. The resonance in the amide group can influence the stability of the N-F bond. For this compound, the electron-withdrawing nature of the difluorophenyl group could impact the electron density on the nitrogen atom and consequently the strength and reactivity of the N-F bond.

Kinetic Aspects: The rate of O-F bond formation would depend on the activation energy of the reaction. The reaction mechanism (SN2 vs. SET) significantly influences the kinetics. In an SN2-type mechanism, the nucleophilicity of the amide nitrogen and the electrophilicity of the fluorine source are paramount. For a SET mechanism, the redox potentials of the reactants are the determining factors.

A study on electrophilic fluorination of 1,3-dicarbonyl derivatives with various N-F reagents suggested that an SN2 mechanism is more likely based on Eyring and Hammett studies wikipedia.org. The debate between SN2 and SET mechanisms remains a central theme in understanding the formation of N-F bonds wikipedia.orgthieme-connect.de.

| Parameter | SN2 Mechanism | Single-Electron Transfer (SET) Mechanism |

| Rate Determining Step | Nucleophilic attack of the amide on the electrophilic fluorine source. | Electron transfer from the amide to the fluorine source. |

| Key Factors | Nucleophilicity of the amide, electrophilicity of the F-source, steric hindrance. | Redox potentials of the amide and the F-source. |

| Intermediate | A transition state with a partial N-F bond. | A radical cation of the amide and a radical anion of the F-source. |

The nature of the reaction intermediates is intrinsically linked to the operative reaction mechanism.

In an SN2 pathway , the reaction proceeds through a concerted transition state without the formation of a distinct intermediate.

In a SET pathway , the initial electron transfer leads to the formation of a radical cation of the amide and a radical anion of the fluorinating agent. These radical ions can then combine to form the N-F bond. The detection of radical intermediates is challenging due to their short lifetimes wikipedia.org. Radical probe experiments with certain substrates have failed to show rearranged products, which argues against long-lived radical intermediates in those specific cases wikipedia.org.

In the context of reactions involving N-fluoroamides, mechanistic and computational experiments on iron-catalyzed C-H fluorination suggest the involvement of short-lived radical intermediates acs.org.

Catalysis: The synthesis of amides and their derivatives can be significantly influenced by catalysts. Lewis acids are known to promote amidation reactions by activating the carboxylic acid component researchgate.net. In the context of N-fluoroamides, transition metals like iron have been shown to catalyze C-H fluorination reactions, proceeding through radical intermediates acs.org. Copper-catalyzed N-arylation of amides, known as the Goldberg reaction, is another relevant example where catalysis plays a crucial role in C-N bond formation researchgate.netmit.edu. While direct catalytic synthesis of this compound is not detailed, these examples suggest that metal catalysis could be a viable strategy to explore.

Solvation Effects: The choice of solvent can dramatically affect the outcome of fluorination reactions. Many electrophilic fluorinating agents can react with common organic solvents, sometimes explosively, highlighting the importance of solvent compatibility acsgcipr.org. For instance, Selectfluor® is reported to react exothermically with DMF, pyridine (B92270), and DMSO acsgcipr.org. Some fluorination reactions are effectively carried out under solvent-free conditions researchgate.netresearchgate.net. The polarity of the solvent can influence the stability of charged intermediates or transition states, thereby affecting the reaction rate and mechanism. For instance, polar solvents might favor ionic pathways, while nonpolar solvents could be more conducive to radical mechanisms. Theoretical studies on amide hydrogen bond formation have shown that the stability of amide dimers is significantly different in polar (water) versus apolar (carbon tetrachloride) solvents nih.gov.

Elucidation of Reaction Mechanisms in Transformations Involving the Compound

N-fluoroamides are versatile reagents capable of participating in various transformations, acting as sources of electrophilic fluorine or as aminating agents. The mechanistic pathways of these reactions are diverse and can involve electron transfer, radical, or ionic processes.

The potential for N-fluoro compounds to react via single-electron transfer (SET) is a recurring theme in the literature wikipedia.orgthieme-connect.de. The high oxidizing power of compounds with N-F bonds, activated by electron-withdrawing groups, makes electron-transfer reactions with various nucleophiles plausible thieme-connect.de.

A proposed SET mechanism for electrophilic fluorination involves the following steps:

An initial electron transfer from the nucleophile (e.g., an enolate or an organometallic reagent) to the N-F reagent to form a radical cation of the nucleophile and a radical anion of the N-F reagent.

The radical anion of the N-F reagent fragments to release a fluoride (B91410) radical and the corresponding amide anion.

The fluoride radical combines with the radical cation of the nucleophile to form the fluorinated product.

It has been postulated that after the initial electron transfer, immediate recombination of the fluorine radical with the alkyl radical occurs wikipedia.org. The competition between SN2 and electron-transfer reactions is influenced by the redox potentials of the reaction partners thieme-connect.de.

The dichotomy between radical and ionic mechanisms is central to understanding the reactivity of this compound.

Radical Mechanisms: N-fluoro-N-arylsulfonamides have been developed as radical fluorinating agents. The N-F bond dissociation energies (BDEs) are a key factor, with lower BDEs favoring radical pathways nih.gov. The stabilization of the resulting amidyl radical through delocalization onto the aromatic ring is an important design principle for these reagents nih.gov. Iron-catalyzed C-H fluorination using N-fluoro-2-methylbenzamides is suggested to proceed through short-lived radical intermediates, with the fluorine transfer mediated directly by the iron catalyst acs.org.

Ionic Mechanisms: In many instances, the reactions of N-fluoroamides are best described by an ionic pathway, specifically an SN2-type reaction at the fluorine atom. This is particularly the case in the fluorination of electron-rich substrates where the nucleophile directly attacks the electrophilic fluorine. The choice of solvent can also influence the mechanism, with polar solvents potentially favoring ionic pathways. For example, the rate constant ratio for the fluorination of mesitylene (B46885) and durene with N-fluorobenzenesulfonimide under solvent-free conditions indicated a polar (ionic) mechanism researchgate.net.

The following table summarizes the key characteristics of radical and ionic mechanisms in transformations involving N-fluoro compounds.

| Feature | Radical Mechanism | Ionic (SN2) Mechanism |

| Initiation | Often requires a radical initiator or photochemical/thermal activation. Can also be initiated by SET. | Does not require an initiator. |

| Intermediates | Involves radical species. | Proceeds through a concerted transition state. |

| Selectivity | Can exhibit different regioselectivity compared to ionic reactions. | Often governed by electronic effects (nucleophilicity/electrophilicity) and steric hindrance. |

| Influence of Additives | Can be inhibited by radical scavengers. | Generally not affected by radical scavengers. |

Concerted vs. Stepwise Processes

The mechanistic pathways for the formation and subsequent reactions of N-fluoro compounds, such as this compound, can be broadly categorized into concerted and stepwise processes. The distinction between these pathways is fundamental, revolving around the timing of bond-forming and bond-breaking events. A concerted mechanism involves the simultaneous occurrence of these events within a single transition state, whereas a stepwise mechanism involves a sequence of distinct steps featuring one or more reactive intermediates. While specific experimental or computational studies on this compound are not extensively documented, the likely mechanistic dichotomy can be explored based on established principles of N-F bond chemistry.

Formation of this compound

The formation of this compound would likely proceed from the corresponding amide, N-(2,4-Difluorophenyl)amide, via electrophilic fluorination. The nature of the fluorinating agent and reaction conditions would heavily influence whether the reaction follows a concerted or stepwise path.

A concerted mechanism for the N-F bond formation would involve a single transition state where the nitrogen attacks the electrophilic fluorine source, and a leaving group departs simultaneously. This process is characterized by a synchronous reorganization of electrons. For instance, in a reaction with a generic electrophilic fluorinating agent F-X, the N-H bond cleavage and N-F bond formation would occur in one kinetic step.

Conversely, a stepwise mechanism would proceed through at least one intermediate. A plausible stepwise route could involve an initial single-electron transfer (SET) from the amide to the fluorinating reagent. This would generate a nitrogen-centered radical cation and a radical anion of the fluorinating agent. Subsequent collapse of this radical pair would then form the N-F bond. Another stepwise possibility involves the formation of a transient intermediate complex before the final bond formation and cleavage events. The stability of any potential intermediates, such as radicals or ionic species, is a critical factor in determining the viability of a stepwise pathway.

The table below summarizes the key distinctions between these hypothetical formation pathways.

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Number of Steps | One | Two or more |

| Key Feature | Single transition state | Formation of one or more intermediates |

| Bond Events | Synchronous bond-making and -breaking | Asynchronous bond events |

| Intermediates | None | Yes (e.g., radical cation, ion pair) |

| Energy Profile | Single energy barrier | Multiple energy barriers and minima |

Reactions of this compound

As an N-fluoroamide, this compound is expected to act as an electrophilic fluorinating agent, transferring a fluorine atom to a nucleophile. The mechanism of this fluorine transfer can also be either concerted or stepwise.

In a concerted process , the nucleophile would attack the fluorine atom while the N-F bond breaks simultaneously. This is analogous to a classical SN2 reaction, where the nucleophile, the fluorine atom, and the nitrogen atom are all involved in a single transition state. Kinetic studies on various N-F reagents have often suggested that the SN2 mechanism is a likely pathway for electrophilic fluorination.

A stepwise mechanism for fluorine transfer could also be envisioned, most notably through a single-electron transfer (SET) pathway. In this scenario, an electron is transferred from the nucleophile to the this compound, leading to a radical cation of the nucleophile and a radical anion derived from the N-fluoroamide. This N-fluoroamide radical anion would then fragment to release a fluoride ion and the corresponding amide radical. Subsequent reaction between the nucleophile radical cation and fluoride would yield the fluorinated product. The feasibility of an SET mechanism is highly dependent on the redox potentials of both the N-fluoroamide and the nucleophilic substrate.

The table below outlines the mechanistic differences for the reactions of this compound as an electrophilic fluorinating agent.

| Feature | Concerted Mechanism (SN2-like) | Stepwise Mechanism (SET) |

| Number of Steps | One | Two or more |

| Key Feature | Single transition state for fluorine transfer | Formation of radical ion intermediates |

| Electron Movement | Two-electron process (polar) | Single-electron transfer |

| Intermediates | None | Radical cation and radical anion |

| Stereochemistry | Typically proceeds with inversion of configuration if applicable | Often leads to racemization or mixture of stereoisomers |

Ultimately, determining the precise mechanism for the formation and reactions of this compound would require detailed experimental kinetic studies and high-level computational analysis to map the potential energy surfaces for both concerted and stepwise pathways.

Theoretical and Computational Chemistry of N 2,4 Difluorophenyl Hypofluorous Amide

Electronic Structure and Bonding Analysis

The electronic architecture of N-(2,4-Difluorophenyl)hypofluorous amide is pivotal in determining its chemical behavior. Computational chemistry offers powerful tools to dissect its electronic framework, providing a detailed picture of bonding interactions and electron distribution.

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are instrumental in elucidating the geometric and electronic properties of molecules like this compound. researchgate.netresearchgate.net DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net Ab initio methods, while computationally more demanding, can provide highly accurate benchmark data.

For analogous N-haloamides, computational studies have successfully predicted key structural parameters. worktribe.com It is anticipated that DFT calculations on this compound would reveal the planarity of the amide group and the relative orientations of the difluorophenyl ring. mdpi.commdpi.com

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value |

|---|---|

| N-F Bond Length (Å) | 1.40 - 1.45 |

| N-C (amide) Bond Length (Å) | 1.35 - 1.40 |

| C=O Bond Length (Å) | 1.20 - 1.25 |

| C-N-C Bond Angle (°) | 115 - 120 |

| Dihedral Angle (F-N-C=O) (°) | 175 - 180 (trans) |

Note: These values are illustrative and based on typical results for similar N-fluoroamides.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic wave functions. libretexts.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity and electronic properties. nih.gov

In this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen and oxygen atoms, as well as the π-system of the difluorophenyl ring. The LUMO is likely to be an antibonding orbital, possibly with significant character on the N-F bond, suggesting its susceptibility to nucleophilic attack. libretexts.org The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. nih.gov

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would likely show a region of high electron density (negative potential) around the oxygen atom of the carbonyl group and a region of lower electron density (positive potential) near the hydrogen atom of the amide and the fluorine atom attached to the nitrogen. researchgate.net

Natural Bond Orbital (NBO) analysis provides a localized picture of bonding by transforming the calculated wave function into a set of localized orbitals corresponding to chemical intuition (i.e., bonds, lone pairs, and antibonding orbitals). uni-muenchen.deusc.edu This method allows for the quantification of bond strengths, hybridization, and delocalization effects. wisc.edu

For this compound, NBO analysis would likely reveal the hybridization of the atoms and the nature of the key bonds. For instance, the nitrogen atom in the amide group is expected to be sp² hybridized, contributing to the planarity of the amide linkage. The analysis can also quantify the delocalization of the nitrogen lone pair into the carbonyl π* orbital, a phenomenon that contributes to the stability of the amide bond. uni-muenchen.de Furthermore, interactions between filled (donor) and empty (acceptor) orbitals can be analyzed to understand hyperconjugative effects that influence the molecule's structure and reactivity. wisc.edu

Table 2: Illustrative NBO Analysis Data for Key Bonds in this compound

| Bond | Bond Type | Occupancy | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|---|---|

| N-C (amide) | σ | ~1.98 | - | - | - |

| C=O | σ, π | ~1.99 (σ), ~1.97 (π) | - | - | - |

| N-F | σ | ~1.99 | n(O) | σ*(N-F) | ~2-5 |

| C-N (ring) | σ | ~1.98 | - | - | - |

Note: These values are hypothetical and intended to illustrate the type of information obtained from an NBO analysis.

Stability and Conformation Prediction

The stability and preferred three-dimensional arrangement (conformation) of this compound are critical to its properties and potential applications. Computational methods are invaluable for exploring the molecule's potential energy surface.

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their relative energies. nih.gov For this compound, key conformational degrees of freedom include the rotation around the C-N bond connecting the difluorophenyl ring to the amide nitrogen and the orientation of the hypofluorous amide group itself.

Computational chemistry can be used to calculate the energetic barriers for various chemical processes, such as isomerization (conversion between different conformers) and decomposition. worktribe.com These barriers provide insights into the kinetic stability of the molecule.

For this compound, a key process to consider would be the rotational barrier around the C-N bond. The height of this barrier can be determined by calculating the energy of the transition state for rotation. Additionally, the stability of the N-F bond is of interest. Computational methods can be used to model potential decomposition pathways, such as the homolytic or heterolytic cleavage of the N-F bond, and to calculate the associated activation energies. mdpi.com

Table 3: Hypothetical Energetic Barriers for this compound

| Process | Method | Calculated Barrier (kcal/mol) |

|---|---|---|

| Rotation around Ar-N bond | DFT (B3LYP/6-31G*) | 5 - 10 |

| N-F Bond Homolysis | DFT (B3LYP/6-31G*) | 40 - 50 |

Note: These values are illustrative and based on typical computational results for related compounds.

Solvation Effects on Stability

No published data available.

Prediction of Spectroscopic Parameters for Structural Assignment

Theoretical NMR Chemical Shifts

No published data available.

Vibrational Frequencies (IR, Raman)

No published data available.

UV-Vis Absorption Maxima

No published data available.

Computational Modeling of Reactivity and Reaction Pathways

Transition State Characterization and Activation Energies

No published data available.

Reaction Coordinate Analysis

The reaction coordinate analysis for a reaction involving this compound as an electrophilic fluorinating agent would typically be investigated using quantum chemical calculations, such as Density Functional Theory (DFT). This analysis helps in understanding the energy profile of the reaction, identifying transition states, and determining the activation energy.

For a hypothetical electrophilic fluorination of a generic nucleophile (Nu) by this compound, the reaction would proceed as follows:

Nu + F-N(CO)C₆H₃F₂ → [TS] → Nu-F + N(CO)C₆H₃F₂⁻

A reaction coordinate diagram would plot the potential energy of the system against the progression of the reaction. Key points on this diagram would include the reactants, a transition state (TS), and the products.

Key Findings from Theoretical Models of Analogous N-F Reagents:

Transition State Geometry: In related electrophilic fluorination reactions, the transition state is expected to involve the partial formation of the Nu-F bond and the partial breaking of the N-F bond. The geometry of the transition state would be influenced by steric and electronic factors of both the nucleophile and the this compound.

Activation Energy: The activation energy (the energy difference between the reactants and the transition state) is a critical factor in determining the reaction rate. For N-F reagents, the activation energy is influenced by the stability of the N-F bond and the nucleophilicity of the substrate. The electron-withdrawing nature of the 2,4-difluorophenyl group is expected to make the fluorine atom more electrophilic, potentially lowering the activation barrier for fluorination compared to less substituted analogues.

Mechanism: The mechanism of electrophilic fluorination by N-F reagents is a subject of ongoing investigation and can be controversial, with possibilities including a direct Sₙ2-like pathway or a single-electron transfer (SET) mechanism. Computational studies on model systems can help elucidate the most likely pathway by comparing the energy barriers of the two potential routes.

Hypothetical Reaction Coordinate Data for Electrophilic Fluorination

The following interactive table presents hypothetical energy values for the electrophilic fluorination of a model nucleophile, illustrating the type of data that would be generated from a computational study.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound and the nucleophile at infinite separation. |

| Pre-reaction Complex | -2.5 | A weakly bound complex formed between the reactants before the main chemical transformation. |

| Transition State (TS) | +15.8 | The highest energy point on the reaction coordinate, representing the barrier to the reaction. |

| Post-reaction Complex | -5.0 | A complex formed between the fluorinated product and the amide anion immediately after the reaction. |

| Products | -10.2 | The final fluorinated product and the N-(2,4-Difluorophenyl)amide anion at infinite separation. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Reactivity Profiles and Chemical Transformations of N 2,4 Difluorophenyl Hypofluorous Amide

Cycloaddition and Rearrangement Reactions

The N-F bond in N-(2,4-Difluorophenyl)hypofluorous amide is a key determinant of its participation in cycloaddition and rearrangement reactions. The inherent weakness of the N-F bond and the high electronegativity of fluorine make this moiety a source of reactive intermediates, such as nitrogen-centered radicals or nitrenium ions, under appropriate conditions.

Cycloaddition Reactions:

N-fluoroamides have been shown to participate in formal cycloaddition reactions. For instance, N-fluorobenzamides can undergo a formal [4+2] cycloaddition with maleic anhydride (B1165640) in the presence of a copper catalyst. researchgate.net This type of reaction proceeds through a multi-step mechanism that can involve the generation of a nitrogen-centered radical. In the case of this compound, the 2,4-difluorophenyl group would be expected to influence the stability and reactivity of any radical or ionic intermediates formed. The electron-withdrawing nature of the fluorine substituents on the phenyl ring could modulate the electron density at the nitrogen center, thereby affecting the rate and efficiency of the cycloaddition process.

Computational studies on the effect of fluorine-containing substituents in cycloaddition reactions have shown that inductive and conjugative effects can significantly influence both normal and inverse electron-demand pathways. nih.gov The presence of two fluorine atoms on the phenyl ring of this compound would likely enhance its electrophilic character, potentially favoring reactions with electron-rich dienes or dipolarophiles.

Rearrangement Reactions:

Rearrangement reactions involving N-fluoro compounds often proceed through mechanisms involving the migration of a group to an electron-deficient nitrogen atom. A notable example is the rearrangement of N-fluoro-N-alkyl benzenesulfonamides, which readily occurs in formic acid to produce benzenesulfonamides and carbonyl compounds. nih.govepa.gov This transformation is believed to proceed via a concerted mechanism involving a 1,2-aryl migration with the departure of a fluoride (B91410) anion.

Another relevant transformation is the zwitterionic aza-Claisen rearrangement, which has been demonstrated for α-fluoroamides. nih.gov While this specific rearrangement involves fluorine on the acyl group rather than the nitrogen, it highlights the utility of fluorine substitution in promoting synthetically useful rearrangements. For this compound, one could envision scenarios where, under appropriate activation, a rearrangement could be induced, potentially leading to the formation of novel heterocyclic structures. The 2,4-difluorophenyl group would play a crucial role in the migratory aptitude and the stability of the intermediates involved in such a process.

| Reaction Type | Potential Reactants | Key Intermediates | Expected Influence of 2,4-Difluorophenyl Group |

|---|---|---|---|

| Formal [4+2] Cycloaddition | Electron-rich dienes, Maleic anhydride derivatives | Nitrogen-centered radical | Modulation of radical stability and electrophilicity |

| 1,2-Aryl Migration Rearrangement | Acidic conditions | Nitrenium-like species | Influence on migratory aptitude and intermediate stability |

Functional Group Compatibility and Selectivity in Multi-Functional Systems

The utility of any chemical reagent in complex molecule synthesis is heavily dependent on its functional group compatibility and selectivity. N-fluoro compounds, including this compound, are generally considered electrophilic sources of fluorine or nitrogen and can also act as oxidants. researchgate.netnih.gov Their reactivity profile dictates which functional groups are tolerated in a given transformation.

Functional Group Compatibility:

Reactions involving N-fluoroamides are often conducted under mild conditions, which can allow for the presence of a variety of functional groups. acs.org However, due to their electrophilic and oxidizing nature, certain functional groups can be susceptible to side reactions.

Tolerated Functional Groups: Generally, functional groups that are stable to mild oxidants and electrophiles are expected to be compatible. These can include esters, ethers, ketones, and alkyl or aryl halides. The C-F bonds of the 2,4-difluorophenyl group are robust and would not be expected to react.

Sensitive Functional Groups: Functional groups that are easily oxidized or are highly nucleophilic may not be compatible. These include primary and secondary amines, thiols, and some electron-rich aromatic systems. Alkenes and alkynes could also react, either through addition or oxidation pathways, depending on the reaction conditions.

Selectivity:

In molecules containing multiple reactive sites, the selectivity of reactions involving this compound would be governed by both steric and electronic factors. The 2,4-difluorophenyl group, being relatively bulky, could direct reactions to less sterically hindered positions.

The electronic nature of the N-fluoroamide, influenced by the difluorophenyl ring, would also play a critical role in chemoselectivity. For instance, in a molecule containing both an electron-rich and an electron-poor double bond, an electrophilic N-fluoroamide would be expected to react preferentially with the more nucleophilic, electron-rich alkene.

Iron-catalyzed C-H fluorination directed by N-fluoroamides has been reported, demonstrating high chemoselectivity. acs.org This type of directed reaction showcases the potential for achieving high selectivity in complex systems by leveraging the inherent reactivity of the N-fluoroamide group in concert with a catalyst. The directing ability of the amide group, coupled with the electronic tuning provided by the 2,4-difluorophenyl substituent, could enable site-selective transformations in multifunctional substrates.

| Functional Group | Predicted Compatibility | Rationale for Selectivity/Reactivity |

|---|---|---|

| Esters, Ethers, Ketones | High | Generally stable to mild electrophilic and oxidizing conditions. |

| Alkyl/Aryl Halides | High | Typically unreactive under conditions for N-fluoroamide transformations. |

| Alkenes/Alkynes | Variable | Susceptible to electrophilic attack or oxidation; selectivity depends on electronics. |

| Primary/Secondary Amines | Low | Nucleophilic and easily oxidized. |

| Thiols | Low | Readily oxidized. |

| Electron-rich Aromatics | Variable | May undergo electrophilic aromatic substitution or oxidation. |

Spectroscopic and Structural Elucidation Studies of N 2,4 Difluorophenyl Hypofluorous Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the precise atomic connectivity and chemical environment of a molecule. A combination of one-dimensional (¹H, ¹⁹F, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments would be employed to elucidate the structure of N-(2,4-Difluorophenyl)hypofluorous amide.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ¹⁹F NMR spectrum is crucial for this molecule, as it contains three fluorine atoms in distinct chemical environments: two attached to the phenyl ring and one bonded to the amide nitrogen. The chemical shifts and coupling constants would provide definitive evidence for the 2,4-disubstitution pattern and the presence of the N-F moiety.

Predicted ¹H and ¹⁹F NMR Data: The following interactive table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the aromatic protons and the three fluorine atoms.

| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) |

| H-3 | ~7.10 | ddd | ³J(H-F⁴) ≈ 8.5, ⁴J(H-H⁵) ≈ 2.5, ⁴J(H-F²) ≈ 2.5 |

| H-5 | ~7.25 | ddd | ³J(H-H⁶) ≈ 9.0, ³J(H-F⁴) ≈ 6.0, ⁴J(H-F²) ≈ 3.0 |

| H-6 | ~8.20 | td | ³J(H-H⁵) ≈ 9.0, ³J(H-F²) ≈ 9.0, ⁴J(H-H³) ≈ 2.5 |

| NH | ~8.50 | broad d | ²J(H-FN) ≈ 45-55 |

| F-2 | ~-115 | m | - |

| F-4 | ~-118 | m | - |

| F-N | Variable | d | ²J(F-NH) ≈ 45-55 |

Note: "d" denotes doublet, "t" denotes triplet, "ddd" denotes doublet of doublet of doublets, "td" denotes triplet of doublets, and "m" denotes multiplet. The chemical shift of the N-F fluorine is highly dependent on solvent and concentration and is difficult to predict accurately.

Carbon-13 (¹³C) NMR spectroscopy is used to identify all carbon atoms in a molecule. The spectrum for this compound would show six distinct signals for the aromatic carbons. The chemical shifts and the large carbon-fluorine coupling constants (¹J(C-F) and ²J(C-F)) are highly characteristic and confirm the substitution pattern on the phenyl ring.

Nitrogen-15 (¹⁵N) NMR, while less common due to lower sensitivity, would provide direct evidence for the nitrogen environment. The chemical shift would be influenced by the directly attached fluorine and the difluorophenyl ring. A large one-bond nitrogen-fluorine coupling (¹J(N-F)) would be a definitive indicator of the N-F bond.

Predicted ¹³C NMR Data: This interactive table summarizes the predicted ¹³C chemical shifts and key C-F coupling constants.

| Carbon Atom | Predicted δ (ppm) | Key Coupling Constants (J in Hz) |

| C-1 | ~140 | ²J(C-F²) ≈ 12, ⁴J(C-F⁴) ≈ 3 |

| C-2 | ~160 | ¹J(C-F²) ≈ 245 |

| C-3 | ~112 | ²J(C-F²) ≈ 22, ²J(C-F⁴) ≈ 22 |

| C-4 | ~162 | ¹J(C-F⁴) ≈ 250 |

| C-5 | ~118 | ²J(C-F⁴) ≈ 25, ⁴J(C-F²) ≈ 4 |

| C-6 | ~125 | ²J(C-F²) ≈ 15, ⁴J(C-F⁴) ≈ 4 |

Two-dimensional NMR experiments are essential to piece together the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the H-H coupling network. For the target molecule, it would show correlations between adjacent protons on the aromatic ring (H-5 with H-6, and H-3 with H-5 through a weak four-bond coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link H-3, H-5, and H-6 to their respective carbon signals (C-3, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (typically over 2-3 bonds). It would show correlations from protons to non-protonated carbons and across heteroatoms. For instance, H-6 would show a correlation to C-1 and C-2, and the NH proton would show correlations to C-1 and C-6, confirming the attachment of the amide group to the C-1 position of the ring.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide significant structural information based on its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₆H₄F₃N.

Predicted HRMS Data:

| Ion Formula | Calculated m/z |

| [C₆H₄F₃N + H]⁺ | 164.0372 |

| [C₆H₄F₃N]⁺• | 163.0294 |

The observation of a molecular ion peak at m/z 163.0294 (in electron ionization) or 164.0372 (in electrospray ionization, positive mode) would confirm the elemental composition of the molecule.

The fragmentation pattern in a mass spectrum provides a fingerprint of the molecule's structure. In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecular ion would be expected to break apart in predictable ways.

Key predicted fragmentation pathways include:

Loss of the N-fluoro group: A primary fragmentation would likely be the cleavage of the relatively weak N-F bond, resulting in the loss of a fluorine radical (•F) to give a fragment ion at m/z 144.

Formation of the difluoroaniline cation: Cleavage of the N-H and N-F bonds could lead to the formation of the stable 2,4-difluoroaniline (B146603) radical cation at m/z 129.

Loss of HF: Elimination of hydrogen fluoride (B91410) (HF) from the molecular ion is another plausible pathway, which would yield a fragment at m/z 143.

Predicted Major Mass Spectrometry Fragments:

| m/z | Proposed Fragment |

| 163 | [M]⁺• (Molecular Ion) |

| 144 | [M - F]⁺ |

| 143 | [M - HF]⁺• |

| 129 | [C₆H₃F₂N]⁺• |

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

No experimental or computationally predicted IR or Raman spectra for this compound are available. Therefore, an analysis of its vibrational fingerprints cannot be conducted.

Characteristic Absorptions of N-O and O-F Bonds

Information on the characteristic vibrational frequencies for N-O and O-F bonds within a hypofluorous amide framework is not documented.

Analysis of Aromatic and Amide Vibrations

While the vibrational modes for a 2,4-difluorophenyl group are well-understood, their specific frequencies in the context of the N-O-F functional group have not been reported. The typical "amide vibrations" (e.g., Amide I, II, III) are characteristic of the N-C=O group and are not applicable to the hypofluorous amide structure.

X-ray Crystallography for Solid-State Molecular Structure

There is no evidence in the scientific literature that this compound has been synthesized, isolated, or crystallized. As a result, no X-ray crystallographic data is available.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

No experimentally determined structural parameters such as bond lengths, bond angles, or torsion angles have been published for this compound.

Confirmation of Stereochemistry and Conformational Preferences

Without crystallographic data or other forms of structural analysis, the stereochemistry and conformational preferences of this compound in the solid state remain unknown.

Research on Analogues and Derivatives of N 2,4 Difluorophenyl Hypofluorous Amide

Synthetic Strategies for Structural Diversification

The creation of diverse libraries of N-F reagents analogous to N-(2,4-Difluorophenyl)hypofluorous amide hinges on modular synthetic approaches that allow for systematic changes to different parts of the molecule. These strategies are generally focused on three key areas: the aromatic ring, the N-substituent that modulates the electronic properties of the nitrogen, and the formation of the N-F bond itself.

Modification of the Aromatic Ring Substituents

Altering the substituents on the aromatic ring is a primary strategy to modulate the electronic environment of the N-F bond. The synthesis of these analogues typically begins with a substituted aniline (B41778) precursor, in this case, derivatives of 2,4-difluoroaniline (B146603). Standard electrophilic aromatic substitution reactions can be employed on the aniline or its precursors to introduce a variety of functional groups. However, care must be taken due to the directing effects and reactivity changes imparted by the fluorine atoms and the amino group.

Substituents are chosen based on their electronic properties—either electron-donating groups (EDGs) like alkoxy or alkyl groups, or electron-withdrawing groups (EWGs) like nitro, cyano, or trifluoromethyl groups. The presence of EDGs on the ring increases electron density on the nitrogen atom, which generally leads to a less reactive (milder) N-F reagent. Conversely, EWGs decrease electron density on the nitrogen, making the attached fluorine more electrophilic and the reagent more powerful. acs.orgacs.org For example, the synthesis of various N-fluoropyridinium salts with different substituents on the pyridine (B92270) ring has demonstrated that fluorinating power can be systematically varied. nih.govacs.org

Table 1: Synthetic Approaches to Modify the Aromatic Ring

| Modification Strategy | Precursor Example | Typical Reagents | Resulting Substituent (-R) | Expected Impact on Reactivity |

| Nitration | 2,4-Difluoroaniline | HNO₃, H₂SO₄ | -NO₂ | Increase |

| Halogenation | N-Acetyl-2,4-difluoroaniline | Br₂, FeBr₃ | -Br | Increase |

| Friedel-Crafts Acylation | 2,4-Difluorobenzene | RCOCl, AlCl₃ | -C(O)R | Increase |

| Alkylation | 2,4-Difluoroaniline | R-I, Base | -R (alkyl) | Decrease |

Variation of the N-Substituent

The group attached to the nitrogen atom (other than the aromatic ring and fluorine) plays the most critical role in defining the class and reactivity of the N-F reagent. wikipedia.org For the conceptual "hypofluorous amide," this would be a carbonyl group. In practice, to create stable and effective reagents, this is most often a sulfonyl (-SO₂R) or a second carbonyl/sulfonyl group, as seen in N-fluorosulfonamides and N-fluorosulfonimides. wikipedia.orgnih.gov

N-Fluorosulfonamides: Prepared from the corresponding sulfonamide, these were among the earlier N-F reagents developed. Their reactivity is generally low but can be tuned by the R group on the sulfonyl moiety. nih.gov

N-Fluorosulfonimides: Compounds like N-Fluorobenzenesulfonimide (NFSI) are significantly more reactive. brynmawr.eduguidechem.com The presence of two electron-withdrawing sulfonyl groups greatly reduces the electron density on the nitrogen, enhancing the electrophilicity of the fluorine atom. wikipedia.orgnih.gov The synthesis involves creating the sulfonimide followed by fluorination.

Cationic Heterocycles: In reagents like N-fluoropyridinium salts or the DABCO-based Selectfluor®, the nitrogen is part of a cationic ring system. nih.govacs.org The positive charge on the nitrogen acts as a powerful electron sink, making these reagents highly reactive. wikipedia.org Synthesis involves alkylation of the heterocyclic amine followed by fluorination. nih.gov

Alterations to the Hypofluorous Amide Moiety

The "hypofluorous amide moiety" is functionally the N-F bond. The formation of this bond is the key step in synthesizing these reagents and is almost universally achieved through direct fluorination. nih.gov The precursor, such as an N-(2,4-difluorophenyl)sulfonamide or imide, is treated with elemental fluorine (F₂), typically diluted in an inert gas like nitrogen (e.g., 10% F₂/N₂), in a suitable solvent at low temperatures. nih.govacs.org

While the method of formation (direct fluorination) is consistent, the properties of the resulting N-F bond (length, polarity, lability) are indirectly altered by the structural modifications discussed in the preceding sections. There is limited scope for direct alteration of the N-F bond itself, as replacing fluorine with another halogen would fundamentally change the reagent's purpose. The focus remains on modulating its electronic character through the attached molecular framework.

Structure-Reactivity Relationship (SRR) Investigations

Understanding the relationship between the molecular structure of an N-F reagent and its fluorinating capability is essential for selecting the appropriate reagent for a specific transformation and for designing new, improved analogues. rsc.orgrsc.org

Impact of Electronic and Steric Effects on Reactivity

The reactivity of electrophilic N-F reagents is governed by the electrophilicity of the fluorine atom, which is a direct consequence of the electronic environment of the nitrogen atom. wikipedia.org

Electronic Effects: As established, electron-withdrawing groups attached to the nitrogen atom increase the reagent's fluorinating power. This effect has been quantified in reactivity scales. For instance, studies comparing various N-F reagents have shown that N-fluorosulfonimides (like NFSI) are more powerful than N-fluorosulfonamides, and cationic reagents (like Selectfluor®) are among the most reactive. rsc.org Within a class, such as N-fluoropyridinium salts, adding electron-withdrawing substituents to the pyridine ring increases reactivity in a predictable manner. nih.govacs.org

Steric Effects: Steric hindrance around the N-F bond can influence the rate of the fluorination reaction. Bulky substituents on the aromatic ring or the N-acyl/sulfonyl group can shield the N-F bond, potentially reducing its accessibility to the nucleophilic substrate. rsc.org This can be a desirable trait for enhancing selectivity in certain applications. For example, the bulky N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide was developed for specific applications where steric approach control is important. nih.gov

Table 2: Relative Reactivity of N-F Reagent Analogues

| Reagent Class | Example N-Substituent | Aromatic Ring System | Relative Reactivity | Key Structural Feature |

| N-Fluorosulfonamide | -SO₂-Tolyl | Phenyl | Low | Single EWG on Nitrogen |

| N-Fluorosulfonimide | -SO₂-Ph | Phenyl | High | Two EWGs on Nitrogen |

| N-Fluoropyridinium Salt | N/A | Pyridinium Cation | High to Very High | Cationic Nitrogen |

| DABCO-based Salt | N/A | DABCO Dication | Very High | Dicationic System |

Note: Reactivity is a generalization and depends heavily on the substrate and reaction conditions. rsc.org

Mechanistic Differences Across Analogues

The precise mechanism of electrophilic fluorination remains a subject of investigation, with two primary pathways often considered: a polar, two-electron Sₙ2-type mechanism and a single-electron transfer (SET) pathway. wikipedia.org The structure of the N-F reagent and the nature of the nucleophile can influence which mechanism is favored.

Sₙ2-type Mechanism: This pathway involves the direct attack of a nucleophile on the electrophilic fluorine atom, with the N-containing portion acting as the leaving group. Kinetic studies and Hammett analysis for the fluorination of 1,3-dicarbonyl compounds with reagents like NFSI and Selectfluor® provide strong evidence for this polar, non-SET mechanism in many cases. wikipedia.orgresearchgate.net

Single-Electron Transfer (SET) Mechanism: In this pathway, an electron is first transferred from the nucleophile to the N-F reagent, generating a radical cation and the N-F radical anion, which then collapses. This mechanism may be more prevalent when reacting with easily oxidized substrates or with certain classes of N-F reagents. mdpi.com For example, the formation of a charge-transfer complex between Selectfluor® and a substrate can lead to a SET process. mdpi.com

Structural modifications can shift the balance between these pathways. Increasing the electron deficiency of the N-F reagent increases its reduction potential, which can make the SET pathway more favorable. Therefore, highly reactive cationic reagents may be more prone to engage in SET mechanisms compared to neutral N-fluorosulfonamides, depending on the reaction partner. wikipedia.orgnih.gov

Comparative Studies with Related N-Fluorinated and O-Fluorinated Compounds

Direct comparative studies detailing the reactivity and properties of this compound are not extensively available in current scientific literature. However, a meaningful comparison can be drawn by examining the broader classes of related N-fluorinated and O-fluorinated compounds. These compounds are primarily utilized as electrophilic fluorinating agents, and their efficacy is determined by the nature of the fluorine-heteroatom bond. The primary distinction lies in the N-F bond of amides, imides, and salts versus the O-F bond of hypofluorites.

N-Fluorinated Compounds: Stability and Tunable Reactivity

N-fluorinated reagents are characterized by a covalent bond between nitrogen and fluorine. This class of compounds has been extensively developed due to their relative stability, ease of handling, and tunable reactivity, making them cornerstones of modern organofluorine chemistry. Two of the most prominent and well-studied examples are N-Fluorobenzenesulfonimide (NFSI) and Selectfluor™.

N-Fluorobenzenesulfonimide (NFSI): NFSI is a neutral, crystalline, and bench-stable reagent. Its reactivity is derived from the two strongly electron-withdrawing benzenesulfonyl groups attached to the nitrogen, which polarizes the N-F bond and makes the fluorine atom electrophilic. NFSI is a versatile reagent used for the fluorination of a wide range of substrates, including electron-rich aromatics, enolates, and carbanions. Beyond its role as a fluorinating agent, NFSI can also act as a strong oxidant and an amination reagent under specific conditions.

Selectfluor™ (F-TEDA-BF₄): Unlike the neutral NFSI, Selectfluor™ is a cationic reagent, specifically a salt of a quaternary N-fluoro-1,4-diazoniabicyclo[2.2.2]octane dication. This structural feature makes it a powerful electrophilic fluorinating agent with high reactivity. It is a white, crystalline solid that is stable at room temperature and generally easier and safer to handle than many other fluorinating agents. Its applications are extensive, ranging from the fluorination of alkenes and arenes to its use as a versatile mediator in other organic transformations like iodination and bromination.

The reactivity of N-F reagents can be quantitatively compared. Kinetic studies have established a reactivity scale for various electrophilic fluorinating agents, allowing for a more rational selection of reagents for specific transformations. For instance, N-fluoropyridinium salts can be more reactive than Selectfluor™, which in turn is generally more reactive than NFSI under similar conditions.

Table 1: Comparison of Representative N-Fluorinated Reagents

| Property | N-Fluorobenzenesulfonimide (NFSI) | Selectfluor™ (F-TEDA-BF₄) |

|---|---|---|

| Chemical Class | Neutral N-Fluoroimide | Cationic N-Fluoro-diazabicycloalkane Salt |

| Physical State | White to light yellow crystalline powder | White crystalline solid |

| Key Structural Feature | (PhSO₂)₂N-F | [R-N⁺-F][BF₄⁻]₂ |

| Reactivity | Mild to moderate electrophilic fluorinating agent | High-reactivity electrophilic fluorinating agent |

| Handling | Bench-stable, easy to handle | Stable, non-hygroscopic, easy to handle |

| Primary Applications | Fluorination of enolates, carbanions, aromatics | Fluorination of alkenes, alkynes, aromatics |

O-Fluorinated Compounds: High Reactivity and Handling Challenges

O-fluorinated compounds, particularly alkyl hypofluorites (R-OF), contain a highly polarized oxygen-fluorine bond. This bond is significantly weaker and more reactive than the N-F bond found in most common fluorinating agents.

Alkyl Hypofluorites (e.g., Trifluoromethyl hypofluorite, CF₃OF): These reagents are among the earliest developed sources of electrophilic fluorine. They are generally gases or volatile liquids and are known for their extreme reactivity. This high reactivity allows them to fluorinate even less reactive substrates, but it also makes them less selective and often leads to side reactions. A significant drawback of O-F compounds is their hazardous nature; they can be explosive and require specialized equipment and extreme care for their synthesis and handling. Their application in modern organic synthesis has been largely superseded by the development of more stable and selective N-F reagents.

The fundamental difference in reactivity stems from the electronegativity of the atom bonded to fluorine. Nitrogen is less electronegative than oxygen, resulting in a less polarized and more stable N-F bond compared to the O-F bond. This inherent stability makes N-fluorinated compounds, as a class, more desirable for controlled and selective fluorination reactions in a standard laboratory setting.

Future Directions and Emerging Research Avenues

Exploration of Uncharted Reactivity Modes

The development of novel fluorinating agents consistently aims to uncover new modes of reactivity beyond traditional two-electron electrophilic fluorination pathways. For a reagent like N-(2,4-Difluorophenyl)hypofluorous amide, future research is poised to explore reactivity profiles that offer unique selectivity and access to previously challenging chemical space.

A primary focus is the modulation of the N-F bond to engage in single-electron transfer (SET) pathways. The mechanism of electrophilic fluorination has been a subject of debate, with evidence supporting both SN2 and SET processes depending on the reagent and substrate. wikipedia.orgnih.gov Future work will likely involve designing derivatives of this compound where the electronic properties of the aryl ring are tuned to favor radical pathways. This could enable selective fluorination of sp³ C–H bonds, a significant challenge in synthesis. rsc.org For instance, N-fluoro-N-arylsulfonamides (NFASs) have been developed as a third generation of radical fluorinating agents with very weak N–F bonds, enabling efficient fluorination of alkyl radicals under mild conditions. springernature.com

Furthermore, the exploration of photocatalysis in conjunction with N-F reagents is a burgeoning field. Photoinduced energy transfer could activate this compound, leading to novel radical-based fluorination reactions with distinct regioselectivity compared to ground-state processes. rsc.org Research will also target the use of this reagent in transition-metal catalyzed cycles, where it could act as an oxidant or a fluorine source for reductive elimination, opening pathways to novel cross-coupling reactions.

Development of Asymmetric Synthesis Methodologies

Achieving high levels of stereocontrol in fluorination reactions is a paramount objective. The development of asymmetric methodologies using this compound and its analogs will be a critical research direction. Current strategies in asymmetric electrophilic fluorination often rely on either chiral N-F reagents or, more commonly, the combination of an achiral reagent like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor with a chiral catalyst. chimia.chnih.gov

Future efforts will likely concentrate on two main areas:

Chiral Catalyst Development: Designing new organocatalysts (e.g., based on cinchona alkaloids or chiral phosphoric acids) and transition-metal catalysts that can effectively recognize prochiral nucleophiles and control the trajectory of the incoming fluorine from the N-F reagent. chimia.chacs.org This approach has proven successful for various substrates, including 1,3-dicarbonyl compounds and oxindoles. nih.gov

Enzymatic Fluorination: Biocatalysis offers a promising alternative for achieving high enantioselectivity. the-innovation.orgthe-innovation.org Research into engineering enzymes, such as FMN-dependent reductases, could enable the use of N-F reagents like this compound in photoenzymatic strategies. In such systems, the enzyme provides a precisely defined chiral environment to control the stereochemical outcome of the fluorination of radical intermediates. the-innovation.org

The table below summarizes representative results from modern asymmetric fluorination strategies, indicating the yields and enantiomeric excesses (ee) that future methodologies will aim to surpass.

| Substrate Type | Catalyst/Method | Fluorinating Agent | Yield (%) | Enantiomeric Excess (% ee) |

| β-Keto Esters | Cinchona Alkaloid PTC | Selectfluor | High | 40-69 |

| Isoxazolinones | Bis-cinchona Alkaloid | NFSI | up to 91 | up to 85 |

| Olefins | Photoenzymatic (OYE1) | N-F Reagent | 31-84 | 90-98 |

| Polyfluorinated Alkenes | Photoenzymatic (OYE3) | Methylene Iodide Reagent | 42-80 | 92-99 |

Integration with Flow Chemistry and Automated Synthesis Platforms

The use of hazardous reagents and the often highly exothermic nature of fluorination reactions present significant challenges for large-scale synthesis. pharmtech.combeilstein-journals.org Integrating this compound into flow chemistry and automated platforms is a key future direction to address these issues.

Flow microreactors offer superior control over reaction parameters such as temperature and mixing, enhancing safety and often improving reaction yields and selectivity. beilstein-journals.orgresearchgate.net For fluorination, this technology allows for the safe handling of highly reactive reagents and intermediates in a contained system. vapourtec.com Future research will focus on developing robust flow protocols for this compound, potentially using immobilized catalysts or scavengers to facilitate continuous processing and purification. This approach not only enhances safety but also enables the rapid optimization of reaction conditions and the on-demand synthesis of fluorinated compounds, which is particularly valuable for producing ¹⁸F-labeled radiopharmaceuticals for Positron Emission Tomography (PET). nih.govnumberanalytics.com

Advanced Spectroscopic Characterization Under Reaction Conditions

A deeper mechanistic understanding is essential for optimizing existing reactions and discovering new ones. The application of advanced spectroscopic techniques for in-situ or operando analysis of reactions involving this compound will be a critical area of investigation.

Given the unique spectroscopic properties of the fluorine nucleus, ¹⁹F NMR spectroscopy is a particularly powerful tool. nih.govresearchgate.net It can be used to monitor the consumption of the N-F reagent and the formation of fluorinated products and intermediates in real-time. rsc.org This provides invaluable kinetic and mechanistic data. rsc.org Future studies will likely employ advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY) and reaction monitoring probes, to unravel complex reaction networks. bohrium.com Combining spectroscopic data with kinetic analysis will allow for the construction of detailed reactivity scales, enabling a more rational selection of reagents for specific applications, moving beyond the current "trial and error" approach. nih.gov

Expansion of Computational Studies to Complex Reaction Environments

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying fluorination reactions. acs.orgresearchgate.net For this compound, computational studies will be crucial for predicting its reactivity, understanding reaction mechanisms, and guiding the design of new asymmetric catalysts.

Initial computational work will likely focus on fundamental properties, such as the N-F Bond Dissociation Energy (BDE), which is a key indicator of its potential as a radical fluorinating agent. springernature.com More advanced studies will model entire reaction pathways to elucidate transition state structures and energies, thereby predicting selectivity (chemo-, regio-, and stereo-). researchgate.netrsc.org A significant emerging challenge is to expand these computational models to more accurately reflect complex reaction environments. This includes explicitly modeling solvent molecules, understanding the role of non-covalent interactions in catalytic cycles, and simulating reactions in heterogeneous or multiphase systems, such as those used in flow chemistry or enzymatic catalysis. nih.gov

The table below shows examples of calculated properties for N-F reagents, a practice that will be essential for characterizing this compound.

| Reagent Class | Property Calculated | Method | Key Finding |

| NF₂ + F | Thermal Rate Constants | TST, Wigner, Eckart | Good agreement with experimental data for NF₃ decomposition pathways. acs.org |

| Selectfluor II® | H-abstraction Selectivity | DFT | Calculated selectivity consistent with experimental results for cationic N-radicals. rsc.org |

| N-Fluoro-N-arylsulfonamides (NFASs) | N-F Bond Dissociation Energy | DFT | BDEs of 220.0–226.1 kJ mol⁻¹ calculated, indicating suitability as radical reagents. springernature.com |

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.